
(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol: is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound features a dimethylamino group, a methoxyphenyl group, and a methyl-pentan-3-ol backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process often starts with the preparation of boron reagents, followed by coupling with appropriate aryl halides under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of biocatalysis and crystallization processes can also be integrated to enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dimethylamino group, converting it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology: The compound’s structural features allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding .
Medicine: In medicine, this compound can be explored for its pharmacological properties, including potential use as a drug intermediate or active pharmaceutical ingredient. Its ability to modulate biological pathways makes it a candidate for drug discovery and development .
Industry: Industrially, (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products .
Mecanismo De Acción
The mechanism of action of (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyphenyl group can engage in π-π stacking or hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(3-hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- 1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness: Compared to these similar compounds, (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol stands out due to its chiral nature and the presence of both dimethylamino and methoxyphenyl groups. These features confer unique reactivity and interaction profiles, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H25NO2 |
|---|---|
Peso molecular |
251.36 g/mol |
Nombre IUPAC |
(2S,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |
InChI |
InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m0/s1 |
Clave InChI |
PZNRRUTVGXCKFC-WFASDCNBSA-N |
SMILES isomérico |
CC[C@@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O |
SMILES canónico |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


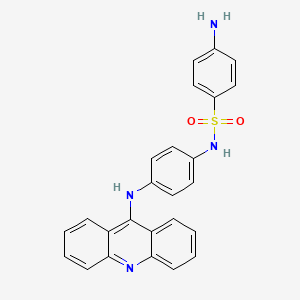
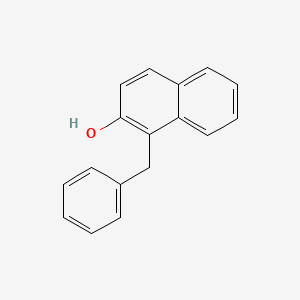
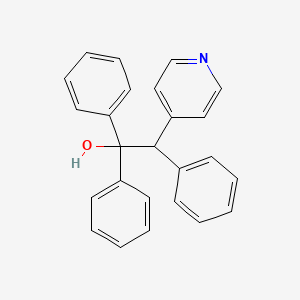
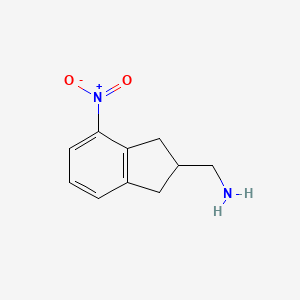






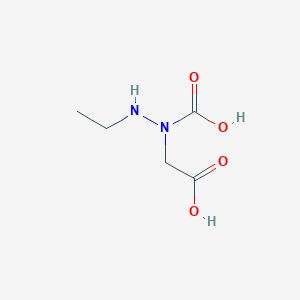

![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)

